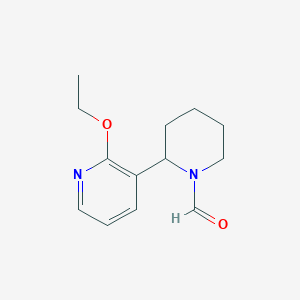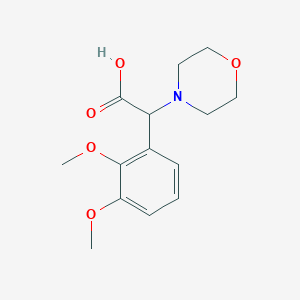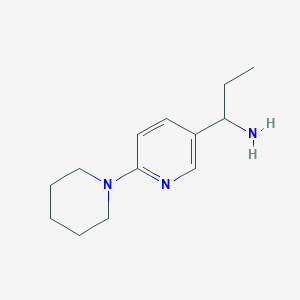
1-(6-(Piperidin-1-yl)pyridin-3-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(Piperidin-1-yl)pyridin-3-yl)propan-1-amine is a chemical compound with the molecular formula C13H21N3 and a molecular weight of 219.33 g/mol . This compound is characterized by a piperidine ring attached to a pyridine ring, which is further connected to a propan-1-amine group. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Piperidin-1-yl)pyridin-3-yl)propan-1-amine typically involves the reaction of 6-(Piperidin-1-yl)pyridin-3-ylboronic acid with appropriate amine derivatives under controlled conditions . The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like crystallization and distillation to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(6-(Piperidin-1-yl)pyridin-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(6-(Piperidin-1-yl)pyridin-3-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(6-(Piperidin-1-yl)pyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
- 6-(Piperidin-1-yl)pyridin-3-ylboronic acid
- 1-(3-aminopropyl)piperidine
- 1-(pyridin-3-yl)propan-2-one
Comparison: 1-(6-(Piperidin-1-yl)pyridin-3-yl)propan-1-amine stands out due to its unique structural features, which confer specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
1355201-53-4 |
|---|---|
Molekularformel |
C13H21N3 |
Molekulargewicht |
219.33 g/mol |
IUPAC-Name |
1-(6-piperidin-1-ylpyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C13H21N3/c1-2-12(14)11-6-7-13(15-10-11)16-8-4-3-5-9-16/h6-7,10,12H,2-5,8-9,14H2,1H3 |
InChI-Schlüssel |
MGFJYVJXWZPMDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CN=C(C=C1)N2CCCCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



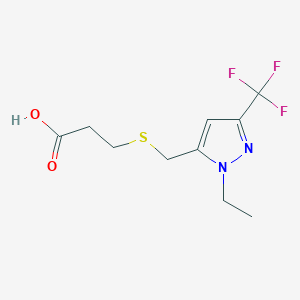
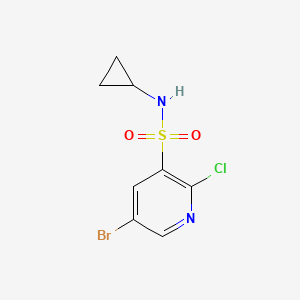

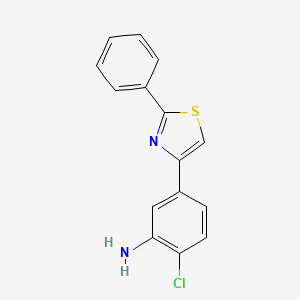
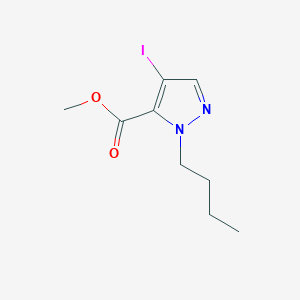


![4-(4-Fluorophenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11808442.png)



